molecular formula C16H26ClN3O2S B008504 Metoclopramide sulfide CAS No. 102670-58-6

Metoclopramide sulfide

Cat. No. B008504
M. Wt: 359.9 g/mol
InChI Key: QRIOIGZLWPJCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metoclopramide is an antiemetic agent and dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease, prevention of nausea and vomiting, and to stimulate gastric emptying .


Synthesis Analysis

Metoclopramide has been synthesized using various methods. One study describes an improved synthesis of Metoclopramide hydrochloride using a high yield condensation at low temperature . Another study discusses the radiosynthesis of [11C]metoclopramide .


Molecular Structure Analysis

The molecular formula of Metoclopramide is C14H22ClN3O2 . It has been studied for its effects on the surface ionization of fumed silica .


Chemical Reactions Analysis

While specific chemical reactions involving Metoclopramide were not found, it’s known that Metoclopramide interacts with dopamine receptors in the gastrointestinal tract .


Physical And Chemical Properties Analysis

Metoclopramide is rapidly absorbed in the gastrointestinal tract with an absorption rate of about 84% . It has been shown to affect the motility of the gastrointestinal tract .

Safety And Hazards

Metoclopramide can cause central nervous system effects, sedation, and extrapyramidal reactions . It’s important to use this medicine only as directed by a healthcare professional .

Future Directions

Metoclopramide continues to be studied for its effects and uses. For example, it’s being investigated for its efficacy in relieving acute migraine attacks . It’s also being reviewed for its safety in children .

properties

CAS RN

102670-58-6

Product Name

Metoclopramide sulfide

Molecular Formula

C16H26ClN3O2S

Molecular Weight

359.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfanylethoxy)benzamide

InChI

InChI=1S/C16H26ClN3O2S/c1-4-20(5-2)7-6-19-16(21)12-10-13(17)14(18)11-15(12)22-8-9-23-3/h10-11H,4-9,18H2,1-3H3,(H,19,21)

InChI Key

QRIOIGZLWPJCCP-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl

Other CAS RN

102670-58-6

synonyms

metoclopramide sulfide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride (10.0 g, 31.06 mmoles) (from Preparation No. 1A), anhydrous potassium carbonate (12.84 g, 93.16 mmoles), sodium iodide (4.66 g, 31.06 mmoles) and 2-chloroethyl methyl sulfide (3.70 ml, 4.10 g, 37.26 mmoles) in 60 ml dry DMF was refluxed for 10 hours. The solvent was evaporated under reduced pressure and the dark semi-solid was partitioned between water and methylene chloride. Sodium hydroxide solution was added to bring the pH of the aqueous layer to 14. The mixture was shaken well and the layers were separated. The aqueous layer was extracted with 3 portions of methylene chloride. The combined organic solutions were dried over MgSO4 and evaporated. The solid obtained was dissolved in 100 ml of warm acetonitrile. The solution was treated with Darco G-60, filtered, evaporated to 30 ml, and stored at -15°. The solid was filtered to give 3.56 g (32%) of the title compound as off-white crystals, mp. 118°-120°.
Quantity
12.84 g
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
32%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.